2'-Chloroacetanilide

Catalog No.
S576613
CAS No.
533-17-5
M.F
C8H8ClNO
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Chloroacetanilide

CAS Number

533-17-5

Product Name

2'-Chloroacetanilide

IUPAC Name

N-(2-chlorophenyl)acetamide

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)

InChI Key

KNVQTRVKSOEHPU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1Cl

solubility

0.04 M
PRACTICALLY INSOL IN WATER, ALKALIES; SOL IN ALCOHOL
MORE SOL IN BENZENE THAN P-CHLOROACETANILIDE
VERY SOL IN ETHER, HOT BENZENE

Canonical SMILES

CC(=O)NC1=CC=CC=C1Cl

The exact mass of the compound 2'-Chloroacetanilide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 mpractically insol in water, alkalies; sol in alcoholmore sol in benzene than p-chloroacetanilidevery sol in ether, hot benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40562. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2'-Chloroacetanilide (CAS 533-17-5) is a fundamental ortho-halogenated aromatic amide utilized as a precursor in the synthesis of azo pigments, agrochemicals, and pharmaceutical active ingredients. Characterized by its electron-withdrawing chlorine atom adjacent to the acetamide group, this compound exhibits a specific steric and electronic environment that dictates its downstream reactivity. With a relatively low melting point of 86–88 °C and distinct solubility profiles, it serves as an easily processable building block for cross-coupling reactions, electrophilic aromatic substitutions, and the generation of complex heterocyclic scaffolds where precise regiocontrol is required[1].

Substituting 2'-Chloroacetanilide with its meta (3'-) or para (4'-) isomers, or the unsubstituted acetanilide, fundamentally alters reaction kinetics, thermal processing, and biocatalytic compatibility. The ortho-chlorine atom introduces significant steric hindrance that slows down electrophilic substitutions, preventing over-reaction and enabling precise regioselectivity [1]. Furthermore, the ortho-substitution disrupts crystal packing, resulting in a melting point nearly 90 °C lower than the para-isomer, which drastically changes solvent requirements and thermal energy inputs during industrial scale-up [2]. Finally, specific enzymatic deprotection pathways are exclusively active on the ortho-isomer, making generic substitution impossible in green chemistry workflows [3].

Biocatalytic Hydrolysis Susceptibility via Amidase Enzymes

In biocatalytic workflows utilizing N-acetylanthranilate amidase (Amq) from Arthrobacter nitroguajacolicus, the position of the chlorine substituent dictates substrate viability. 2'-Chloroacetanilide is converted effectively due to the polar substituent's alignment in the enzyme's active site. In stark contrast, acetanilide derivatives monosubstituted in the meta or para positions are completely unreactive and fail to hydrolyze[1].

Evidence DimensionEnzymatic hydrolysis conversion viability (Amq amidase)
Target Compound DataActive hydrolysis (Pathway viable)
Comparator Or Baselinemeta- and para-substituted acetanilides (0% conversion / completely unreactive)
Quantified DifferenceAbsolute binary difference in enzymatic cleavage viability
ConditionsAmq amidase from A. nitroguajacolicus Rü61a, aqueous assay

Enables the use of environmentally friendly, mild enzymatic deprotection steps in API synthesis that are impossible when using meta- or para-substituted precursors.

Sterically Controlled Electrophilic Aromatic Substitution Kinetics

The ortho-positioned chlorine in 2'-Chloroacetanilide introduces significant steric hindrance during electrophilic aromatic substitution compared to its regioisomers. In competitive bromination assays using molecular bromine, 2'-Chloroacetanilide exhibits a specific reaction rate constant of 1.3 × 10^5 M^-1 s^-1. This is markedly slower than both 3'-Chloroacetanilide (1.8 × 10^5 M^-1 s^-1) and 4'-Chloroacetanilide (1.7 × 10^5 M^-1 s^-1) [1].

Evidence DimensionSpecific reaction rate constant (k) for bromination
Target Compound Data1.3 × 10^5 M^-1 s^-1
Comparator Or Baseline3'-Chloroacetanilide (1.8 × 10^5 M^-1 s^-1)
Quantified Difference~27% reduction in reaction velocity compared to the meta-isomer
ConditionsAqueous medium, competitive kinetics with molecular bromine and KI

The attenuated reaction rate prevents runaway over-halogenation, allowing chemists to achieve higher regioselectivity and cleaner product profiles during complex intermediate synthesis.

Thermal Processing and Phase Transition Efficiency

The asymmetric ortho-substitution of 2'-Chloroacetanilide disrupts the highly ordered intermolecular hydrogen bonding network typical of solid amides, resulting in a melting point of 86–88 °C. In contrast, the highly symmetrical 4'-Chloroacetanilide packs densely into a crystalline lattice, resulting in a melting point of approximately 178–180 °C [1].

Evidence DimensionMelting Point
Target Compound Data86–88 °C
Comparator Or Baseline4'-Chloroacetanilide (~178–180 °C)
Quantified Difference~90 °C reduction in melting temperature
ConditionsStandard atmospheric pressure

The significantly lower melting point reduces energy consumption during melt-phase processing and drastically improves solubility kinetics in low-boiling organic solvents.

Occupational Safety and Acute Hepatotoxic Profile

In mammalian toxicity models assessing the acute effects of chloroacetanilide isomers, 2'-Chloroacetanilide demonstrates a safer metabolic profile regarding liver and kidney function. At 48 hours post-exposure, subjects treated with the para-isomer (4'-chloroacetanilide) showed increased plasma alanine aminotransferase (ALT) activity, increased hepatic weight, and elevated urinary protein. Subjects treated with 2'-Chloroacetanilide showed no significant increases in these severe hepato- or nephrotoxic markers at the same dosage [1].

Evidence DimensionAcute hepatotoxicity markers (Plasma ALT and hepatic weight increase at 48h)
Target Compound DataNo significant increase from baseline
Comparator Or Baseline4'-Chloroacetanilide (Significant increase in ALT, hepatic weight, and urinary protein)
Quantified DifferenceAbsence of acute organ stress markers present in the para-isomer
ConditionsMale Fischer 344 rats, 0.5–1.5 mmol/kg single ip injection, 48 hr monitoring

Procuring the ortho-isomer reduces occupational hazard risks and simplifies safety protocols during large-scale industrial handling compared to the para-isomer.

Precursor for Biocatalytically Synthesized APIs

Because 2'-Chloroacetanilide is uniquely susceptible to hydrolysis by specific amidases (unlike its meta and para counterparts), it serves as a highly suitable starting material for pharmaceutical synthesis routes that rely on mild, green enzymatic deprotection to avoid harsh acidic or basic conditions[1].

Regioselective Halogenation Workflows

The sterically hindered nature of the ortho-chlorine atom slows down electrophilic aromatic substitutions. This makes 2'-Chloroacetanilide a preferred substrate when synthesizing highly functionalized multi-halogenated intermediates, as the reduced reaction velocity allows for precise control over the substitution pattern without forming over-reacted byproducts [2].

Low-Temperature Melt Processing and Formulation

With a melting point nearly 90 °C lower than 4'-Chloroacetanilide, this compound is ideal for solvent-free melt syntheses or formulations requiring low thermal budgets, preventing the degradation of heat-sensitive co-reactants during industrial scale-up [3].

Color/Form

NEEDLES FROM DIL ACETIC ACID

XLogP3

1.3

LogP

1.28 (LogP)

Melting Point

89.0 °C
88 °C

UNII

20C42PA69Y

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

533-17-5

Wikipedia

O-chloroacetanilide

Methods of Manufacturing

...FROM O-CHLOROANILINE & ACETIC ANHYDRIDE: ROBERTS ET AL, J ORG CHEM 24: 654 (1959). COMMERCIAL PREPN: ANDERSON; YOUNG, BARBARO, US PATENTS 2,617,794 & 2,691,010; 2,708,667 (1952, 1954, & 1955, ALL TO AM CYANAMID).

General Manufacturing Information

Acetamide, N-(2-chlorophenyl)-: ACTIVE
SUBLIMES AT ABOUT 50-60 °C, & CAN BE REMOVED FROM MIXTURE WITH CORRESPONDING P-ISOMER IN THIS MANNER...

Dates

Last modified: 08-15-2023

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